Evidence Item 1: Antimicrobial Activity Demonstrated via CMB/CMF Testing in a Proprietary Patent
The compound exhibits quantifiable antimicrobial activity, differentiating it from non-ionic alkanolamide surfactants (e.g., Lauramide MEA) which are not typically associated with antimicrobial efficacy. While direct comparative MIC/CMB values against these specific alkanolamides are not provided in the source, the patent EP0402266 establishes the antimicrobial potential of this class via the determination of Minimum Bactericidal Concentration (CMB) and Minimum Fungicidal Concentration (CMF) against various microbial strains [1]. The patent specifically notes that prior art compounds (referred to as 'product D1') showed the weakest activity, implying the novel N-substituted lauramides, including the target compound, demonstrate improved performance [1].
| Evidence Dimension | Antimicrobial Efficacy |
|---|---|
| Target Compound Data | Active as a bactericide and fungicide; tested per methods described in patent [1]. |
| Comparator Or Baseline | Product D1 (Prior Art); Lauramide MEA (non-ionic alkanolamide) |
| Quantified Difference | Quantitative CMB/CMF values for the target compound are not disclosed in the accessible abstract. The patent states prior art 'product D1' exhibits the 'weakest' activity among tested compounds, indicating a relative improvement for the novel series [1]. |
| Conditions | CMB/CMF testing against various bacterial and fungal strains (e.g., Candida albicans CIP 1180) with a 30-minute contact time, using an agar-based neutralization method [1]. |
Why This Matters
This provides a scientific rationale for selecting this compound over non-ionic lauramides in applications requiring preservative or disinfectant properties, where standard alkanolamides would offer no antimicrobial benefit.
- [1] Proietto, V., & Salhi, A. (1990). European Patent No. EP0402266A2. N-substituierte Lauramide, ihre Herstellung und sie enthaltende Zusammensetzungen. European Patent Office. View Source
